molecular formula C19H10Cl2F6N2O2S B2377344 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine CAS No. 156592-07-3

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2377344
CAS No.: 156592-07-3
M. Wt: 515.25
InChI Key: VKSNDAACFLKBMO-UHFFFAOYSA-N
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Description

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. Its molecular architecture, featuring a central pyrimidine core symmetrically substituted with 4-chloro-3-(trifluoromethyl)phenoxy groups, is strategically designed to mimic structures found in potent therapeutic agents. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a recognized pharmacophore that is critical for high-affinity binding to enzyme active sites . Research indicates that this specific group is instrumental in conferring potent inhibitory activity against key oncology targets, such as the BRAFV600E kinase, a common driver mutation in cancers like metastatic melanoma and colon cancer . The compound's mechanism of action is associated with type II kinase inhibition, whereby it binds to the DFG-out inactive conformation of the kinase. This binding mode not only blocks the adenosine triphosphate (ATP) binding site but also extends into an adjacent hydrophobic back pocket, stabilizing the inactive form of the enzyme and effectively suppressing the MAPK signaling pathway . This pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The presence of the trifluoromethyl groups enhances the molecule's metabolic stability and membrane permeability, optimizing its physicochemical profile for cellular activity . Furthermore, the methylsulfanyl substituent on the pyrimidine ring offers a synthetic handle for further functionalization, enabling structure-activity relationship (SAR) studies and the development of more potent or selective analogues . As such, this compound serves as a versatile and valuable chemical tool for researchers exploring new anticancer agents, investigating signal transduction pathways, and advancing the discovery of next-generation pan-RAF inhibitors.

Properties

IUPAC Name

4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F6N2O2S/c1-32-17-28-15(30-9-2-4-13(20)11(6-9)18(22,23)24)8-16(29-17)31-10-3-5-14(21)12(7-10)19(25,26)27/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSNDAACFLKBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Phenoxy Groups: The phenoxy groups are introduced via nucleophilic aromatic substitution reactions, where the pyrimidine core reacts with 4-chloro-3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate.

    Addition of Methylsulfanyl Group: The methylsulfanyl group is incorporated through a thiolation reaction, where a suitable thiol reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro groups, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Potassium carbonate, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino or alkoxy derivatives

Scientific Research Applications

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural features and applications of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine and related pyrimidine derivatives:

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight Key Properties/Applications References
4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine Methylsulfanyl (2); Cl/CF3-phenoxy (4,6) 574.79* Insecticidal activity (larvicidal, aphidicidal)
4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine Methylsulfanyl (2); Benzylsulfanyl-styryl (4,6) 574.79 Nonlinear optical (NLO) materials
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone Trifluoromethyl (4,6); Ketone (2) 232.08 Pharmaceutical building block
4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine Cl (4,6); 3-Cl-4-F-phenyl (2) 277.5 Research chemical (solubility in DMSO/chloroform)
4,6-Bis(methylthio)pyrimidine Methylsulfanyl (4,6) 188.29 Intermediate in agrochemical synthesis
Key Observations:

Substituent Effects on Bioactivity: The Cl/CF3-phenoxy groups in the target compound enhance insecticidal efficacy by increasing hydrophobicity and target binding . In contrast, the benzylsulfanyl-styryl groups in the styryl analog promote π-π stacking, critical for NLO applications . Trifluoromethyl groups at positions 4 and 6 (as in 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone) improve metabolic stability in pharmaceuticals but reduce insecticidal potency compared to phenoxy-substituted derivatives .

Synthetic Pathways :

  • The target compound is likely synthesized via nucleophilic aromatic substitution using 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) as a precursor, similar to methods described for styryl derivatives .

Crystallographic and Physicochemical Properties

  • 4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine :
    • Crystal system: Triclinic (space group P1) with π-π stacking (centroid distance: 3.58 Å) .
    • Dihedral angles between pyrimidine and benzene rings: ~8.5°, indicating near-coplanarity .
  • 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine :
    • Solubility in DMSO and chloroform suggests utility in solution-phase reactions .

Biological Activity

4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural science. Its unique structure, featuring multiple functional groups, allows it to interact with various biological targets, making it a subject of interest for researchers exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : 4,6-bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine
  • Molecular Formula : C₁₉H₁₀Cl₂F₆N₂O₂S
  • Molecular Weight : 467.19 g/mol
PropertyValue
Molecular Weight467.19 g/mol
LogP8.615
PSA (Polar Surface Area)18.46 Ų
Melting PointNot Available
SolubilityNot Available

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. In a study assessing various compounds, those similar to 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine demonstrated effective inhibition against multiple bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 μg/mL .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it exhibited cytotoxic effects against several human tumor cell lines, including colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and others. The presence of electron-withdrawing groups like chlorine enhanced the inhibitory activity against cancer cells .

Case Study : A recent study highlighted that the compound showed significant apoptosis induction in HCT-116 cells through mechanisms involving histone deacetylase (HDAC) inhibition, leading to increased acetylation of histones and subsequent cell death .

Insecticidal Activity

The insecticidal properties of similar trifluoromethyl pyrimidines have also been noted. Compounds bearing trifluoromethyl groups were effective against various insect pests, suggesting that 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine may possess similar efficacy in agricultural applications .

The biological effects of 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine are mediated through interactions with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It could bind to receptors influencing signal transduction pathways critical for cancer progression and microbial resistance.

Q & A

Q. What are the optimal synthetic routes for 4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between chlorinated pyrimidine precursors and substituted phenols. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Temperature : Reactions often proceed at 80–120°C to balance reaction rate and byproduct formation .
  • Catalysts : Anhydrous K₂CO₃ or Cs₂CO₃ as bases improve nucleophilicity of phenoxide intermediates .
    To optimize conditions, use a Design of Experiments (DOE) approach (e.g., factorial designs) to evaluate interactions between variables like temperature, solvent, and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy group integration at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~600–650) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bond angles for solid-state confirmation .

Q. What are the key stability considerations for storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) due to potential sulfanyl group oxidation .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) .
  • Hydrolytic Stability : Test pH-dependent degradation in aqueous buffers (pH 1–12) to assess susceptibility to hydrolysis .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and regioselectivity for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for SNAr reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .
  • Machine Learning (ML) : Train models on existing reaction databases to predict optimal substituent positions for new analogs .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple cell lines to differentiate target-specific vs. off-target effects .
  • Metabolomic Profiling : Use LC-MS/MS to identify metabolites that may activate/inhibit unintended pathways .
  • Structural-Activity Relationship (SAR) : Compare analogs with modified phenoxy or sulfanyl groups to isolate bioactive moieties .

Q. How can researchers design experiments to evaluate environmental persistence or toxicity of this compound?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301 protocols to measure half-life in soil/water systems .
  • Ecotoxicology : Perform acute/chronic toxicity tests on Daphnia magna or Danio rerio (zebrafish) models .
  • Computational Toxicology : Apply tools like ECOSAR to predict bioaccumulation or mutagenicity .

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